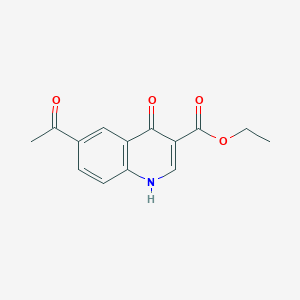

Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate

Cat. No. B3042990

Key on ui cas rn:

692764-08-2

M. Wt: 259.26 g/mol

InChI Key: GMLXNCOTYSICIS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07776883B2

Procedure details

Scheme 2 below shows an illustrative chemical pathway for the synthesis of the compounds described above in Table 2. The 1,4-dihydro-6-acetyl-4-oxoquinoline-3-carboxylic acid ethyl ester 8 was prepared according to Koga et al., Journal of Medicinal Chemistry 23:1358-1363, 1980, by reacting the appropriate aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization of the malonate derivative obtained. Alkylation of compound 8 with 4-fluorophenylmethylbromide in alkaline medium led to derivative 9 that was condensed with diethyl oxalate in presence of the sodium ethoxide to afford 4-[3-carboxyethyl-1,4-dihydro-1-(4-fluorophenyl)methyl-4-oxoquinolin-6-yl]-2,4-dioxobutanoic acid, ethyl ester 10 (RDS 1606). Alkaline hydrolysis of the latter compound to provide 4-[3-carboxyethyl-1,4-dihydro-1-(4-fluorophenyl)methyl-4-oxoquinolin-6-yl]-2,4-dioxobutanoic acid 11 (RDS 1607) was carried out with aqueous 1N sodium hydroxide at room temperature, while hydrolysis of the quinolinecarboxylate ester 9 to afford corresponding acid 12 required 20% aqueous sodium hydroxide (Scheme 2).

Identifiers

|

REACTION_CXSMILES

|

NC1C=CC=CC=1.C(OC=[C:12]([C:18](OCC)=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])C.[C:23]([O-])(=O)[CH2:24][C:25]([O-:27])=[O:26].[CH2:30]([O:32][C:33]([C:35]1[C:44](=[O:45])[C:43]2[C:38](=[CH:39][CH:40]=[C:41]([C:46](=[O:48])[CH3:47])[CH:42]=2)[NH:37][CH:36]=1)=[O:34])[CH3:31].[F:49][C:50]1[CH:55]=[CH:54][C:53]([CH2:56]Br)=[CH:52][CH:51]=1.C(OCC)(=O)C(OCC)=[O:60].[O-]CC.[Na+]>>[CH2:30]([O:32][C:33]([C:35]1[C:44](=[O:45])[C:43]2[C:38](=[CH:39][CH:40]=[C:41]([C:46](=[O:48])[CH3:47])[CH:42]=2)[NH:37][CH:36]=1)=[O:34])[CH3:31].[C:25]([CH2:24][CH2:23][C:35]1[C:44](=[O:45])[C:43]2[C:38](=[CH:39][CH:40]=[C:41]([C:46](=[O:48])[CH2:18][C:12](=[O:60])[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:42]=2)[N:37]([CH2:56][C:53]2[CH:54]=[CH:55][C:50]([F:49])=[CH:51][CH:52]=2)[CH:36]=1)([OH:27])=[O:26] |f:6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC=C(C(=O)OCC)C(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)[O-])(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)C1=CNC2=CC=C(C=C2C1=O)C(C)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C=C1)CBr

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)OCC)(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Scheme 2 below shows an illustrative chemical pathway for the synthesis of the compounds

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(=O)C1=CNC2=CC=C(C=C2C1=O)C(C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(O)CCC1=CN(C2=CC=C(C=C2C1=O)C(CC(C(=O)OCC)=O)=O)CC1=CC=C(C=C1)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |